Bafilomycin D

Description

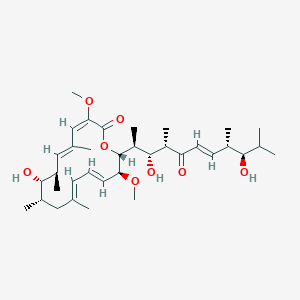

Structure

3D Structure

Properties

CAS No. |

98813-13-9 |

|---|---|

Molecular Formula |

C35H56O8 |

Molecular Weight |

604.8 g/mol |

IUPAC Name |

(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |

InChI |

InChI=1S/C35H56O8/c1-20(2)31(37)23(5)15-16-28(36)26(8)33(39)27(9)34-29(41-10)14-12-13-21(3)17-24(6)32(38)25(7)18-22(4)19-30(42-11)35(40)43-34/h12-16,18-20,23-27,29,31-34,37-39H,17H2,1-11H3/b14-12+,16-15+,21-13+,22-18+,30-19-/t23-,24-,25+,26+,27-,29-,31+,32-,33-,34+/m0/s1 |

InChI Key |

ZKOTUWJMGBWBEO-DTOYTSOJSA-N |

Isomeric SMILES |

C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)C(=O)/C=C/[C@H](C)[C@@H](C(C)C)O)O)OC)/C |

Canonical SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C(=O)C=CC(C)C(C(C)C)O)O)OC)C |

Appearance |

White powder |

Synonyms |

(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(1S,2R,3S,5E,7S,8R)-2,8-dihydroxy-1,3,7,9-tetramethyl-4-oxo-5-decen-1-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one |

Origin of Product |

United States |

Foundational & Exploratory

Bafilomycin D: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bafilomycin D is a macrolide antibiotic belonging to the plecomacrolide family, produced by various species of Streptomyces.[1] It is a potent and selective inhibitor of vacuolar-type H+-ATPases (V-ATPases), a family of ATP-dependent proton pumps responsible for acidifying intracellular compartments in eukaryotic cells. This inhibitory activity makes this compound a valuable tool for studying a wide range of cellular processes, including autophagy, endosomal trafficking, and protein degradation. Furthermore, its diverse biological activities, including anti-tumor, antifungal, and antiviral properties, have garnered significant interest in the field of drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its mechanism of action and experimental applications.

Chemical Structure and Properties

This compound is a complex macrolide characterized by a 16-membered lactone ring. Its detailed chemical information is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C35H56O8 | [2] |

| Molecular Weight | 604.8 g/mol | [2] |

| CAS Number | 98813-13-9 | [2] |

| IUPAC Name | (3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(1S,2R,3S,5E,7S,8R)-2,8-dihydroxy-1,3,7,9-tetramethyl-4-oxo-5-decen-1-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one | |

| SMILES | C--INVALID-LINK----INVALID-LINK--C(C)C)=O">C@H--INVALID-LINK----INVALID-LINK--=C/C(C)=C/--INVALID-LINK----INVALID-LINK----INVALID-LINK--C1)=O)([H])--INVALID-LINK--OC">C@@HC | [2] |

| InChI Key | ZKOTUWJMGBWBEO-DTOYTSOJSA-N | [2] |

| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol | [2] |

| Origin | Streptomyces sp. | [2] |

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound is the specific inhibition of V-ATPases.[2] These proton pumps are crucial for maintaining the acidic environment of various organelles, including lysosomes, endosomes, and vacuoles. By binding to the V0 subunit of the V-ATPase complex, this compound blocks the translocation of protons across the membrane, leading to a disruption of the intracellular pH gradient.[3] This inhibition is highly selective for V-ATPases over other ATPases, such as P-type and F-type ATPases.[2]

The disruption of V-ATPase function by this compound has profound effects on several key cellular processes:

-

Inhibition of Autophagy: Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded by acidic hydrolases. This compound blocks this process at a late stage by preventing the acidification of lysosomes, thereby inhibiting the activity of lysosomal enzymes and leading to an accumulation of autophagosomes.[2]

-

Induction of Apoptosis: In various cancer cell lines, inhibition of V-ATPase by bafilomycins can induce apoptosis, or programmed cell death.[4]

-

Anti-tumor Activity: The reliance of many cancer cells on V-ATPase for survival and proliferation makes it a promising target for anti-cancer therapies. Bafilomycins have been shown to inhibit the growth of various cancer cell lines.[5]

-

Antifungal Activity: V-ATPases are also essential for the growth and viability of fungi. Bafilomycins exhibit potent antifungal activity against a range of fungal pathogens.

-

Antiviral Activity: The entry and replication of many viruses, including influenza A and SARS-CoV-2, are dependent on the acidic environment of endosomes. By neutralizing endosomal pH, bafilomycins can inhibit viral infection.[2][6]

Signaling Pathway of this compound Action

The inhibition of V-ATPase by this compound initiates a cascade of downstream signaling events. A key pathway affected is the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, a central regulator of cell growth and metabolism. Under normal conditions, amino acids generated from lysosomal protein degradation activate mTORC1 on the lysosomal surface. By blocking lysosomal degradation, this compound can lead to the inhibition of mTORC1 signaling.[1][7]

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bafilomycin induces the p21-mediated growth inhibition of cancer cells under hypoxic conditions by expressing hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bafilomycin A1 inhibits SARS-CoV-2 infection in a human lung xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Bafilomycin D Macrolide Antibiotic Family: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bafilomycins are a family of macrolide antibiotics produced by various species of Streptomyces.[1] Structurally, they are characterized by a 16-membered lactone ring.[1] This family of compounds, particularly Bafilomycin D, has garnered significant attention in the scientific community due to its potent and specific inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of intracellular organelles.[2][3] This inhibitory action disrupts a multitude of cellular processes, leading to a wide spectrum of biological activities, including anti-tumor, antiviral, immunosuppressive, and antifungal effects.[1] This technical guide provides a comprehensive overview of the this compound family, with a focus on its mechanism of action, biological activities substantiated by quantitative data, and detailed experimental protocols for its study.

Core Mechanism of Action: V-ATPase Inhibition

The primary molecular target of the bafilomycin family is the vacuolar H+-ATPase (V-ATPase).[2][3] V-ATPases are ATP-dependent proton pumps located in the membranes of various intracellular organelles, including lysosomes, endosomes, and the Golgi apparatus. They play a crucial role in maintaining the acidic internal environment of these compartments, which is vital for processes such as protein degradation, receptor recycling, and neurotransmitter uptake.

This compound and its analogues are highly selective inhibitors of V-ATPase, showing significantly less activity against other ATPases like P-type and F-type ATPases.[2] this compound specifically binds to the V0 subunit of the V-ATPase, a transmembrane domain responsible for proton translocation.[4] This binding event obstructs the proton channel, thereby inhibiting the pump's activity and preventing the acidification of the organelle lumen.[4]

Figure 1. Mechanism of V-ATPase Inhibition by this compound.

Biological Activities and Quantitative Data

The inhibition of V-ATPase by this compound leads to a cascade of downstream effects, resulting in a diverse range of biological activities.

Anticancer Activity

V-ATPases are often overexpressed in tumor cells, contributing to an alkaline intracellular pH and an acidic tumor microenvironment, which promotes tumor invasion and metastasis. By inhibiting V-ATPase, bafilomycins can disrupt these processes and induce cancer cell death. Bafilomycin A1 has been shown to inhibit the growth of various cancer cell lines with IC50 values in the nanomolar range.[5]

| Bafilomycin Analogue | Cancer Cell Line | IC50 (nM) | Reference |

| Bafilomycin A1 | BEL-7402 (Hepatocellular Carcinoma) | ~400 | [6] |

| Bafilomycin A1 | HO-8910 (Ovarian Cancer) | ~400 | [6] |

| Bafilomycin A1 | PC12 | 10 - 50 | [5] |

| Bafilomycin A1 | HeLa | 10 - 50 | [5] |

| Bafilomycin A1 | Pediatric B-cell ALL | 1 | [5] |

| Bafilomycin A1 | Diffuse Large B-cell Lymphoma | 5 | [7] |

Antiviral Activity

The entry of many enveloped viruses into host cells is dependent on the acidic environment of endosomes for the fusion of viral and endosomal membranes. This compound, by preventing endosomal acidification, can effectively block the replication of a variety of viruses. For instance, Bafilomycin A1 has demonstrated potent antiviral activity against influenza A virus and SARS-CoV-2.[8][9]

| Bafilomycin Analogue | Virus | Cell Line | EC50 (nM) | Reference |

| Bafilomycin A1 | Influenza A | MDCK | <100 | [9] |

| Bafilomycin A1 | SARS-CoV-2 | Vero E6 | ~500 | [8] |

| Bafilomycin A1 | HIV-1 | TZM-bl | 3.57 | [10] |

Immunosuppressive and Other Activities

Bafilomycins also exhibit immunosuppressive properties by interfering with processes like antigen presentation.[1] Additionally, they are known to induce apoptosis and inhibit autophagy, a cellular recycling process.[1][11][12] The inhibition of autophagy is a direct consequence of preventing the fusion of autophagosomes with lysosomes, a pH-dependent process.[1]

Key Signaling Pathways Modulated by this compound

This compound's impact extends to several critical signaling pathways within the cell.

Autophagy Inhibition

By neutralizing the acidic environment of lysosomes, this compound blocks the final step of autophagy, the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.[1] This is a widely used experimental approach to study autophagic flux.

Induction of Apoptosis

This compound can induce apoptosis, or programmed cell death, in various cancer cell lines.[11][12] The mechanisms are multifaceted and can involve the disruption of mitochondrial function and the activation of caspases.[11]

HIF-1α and mTOR Signaling

Bafilomycin A1 has been shown to up-regulate the expression of Hypoxia-Inducible Factor-1alpha (HIF-1α), a key transcription factor in cellular adaptation to low oxygen levels, which can paradoxically contribute to its anticancer effects under certain conditions.[13] Furthermore, bafilomycins can modulate the mTOR signaling pathway, a central regulator of cell growth and proliferation, often leading to its inhibition.

Figure 2. Key Cellular Pathways Affected by this compound.

Experimental Protocols

V-ATPase Inhibition Assay

This protocol is adapted from a coupled enzyme assay used to measure the ATPase activity of purified V-ATPase.

Materials:

-

Purified V-ATPase enzyme preparation

-

Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 1 mM DTT, 0.005% C12E10

-

Coupled enzyme solution: 2 mM phosphoenolpyruvate, 0.4 mM NADH, 50 µg/ml pyruvate kinase, 50 µg/ml lactate dehydrogenase in Assay Buffer

-

ATP solution (100 mM)

-

This compound stock solution (in DMSO)

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Add 180 µl of the coupled enzyme solution to each well of a 96-well plate.

-

Add the purified V-ATPase enzyme to each well. The amount of enzyme should be optimized to yield a linear rate of NADH oxidation.

-

Add varying concentrations of this compound (or DMSO for control) to the wells.

-

Initiate the reaction by adding 20 µl of ATP solution (final concentration 10 mM).

-

Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at 37°C.

-

The rate of ATP hydrolysis is proportional to the rate of NADH oxidation, which is measured as the decrease in absorbance at 340 nm.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Autophagy Flux Assay (LC3-II Western Blot)

This protocol describes how to measure autophagic flux by monitoring the accumulation of LC3-II in the presence and absence of this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with the experimental compound (e.g., a potential autophagy inducer) for the desired time.

-

In parallel, treat a set of cells with the experimental compound in the presence of this compound (typically 100 nM) for the last 2-4 hours of the treatment period. Include control groups with vehicle and this compound alone.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary anti-LC3 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal. Two bands corresponding to LC3-I and LC3-II will be visible.

-

Quantify the band intensities. An increase in the LC3-II/LC3-I ratio in the presence of this compound compared to its absence indicates an increase in autophagic flux.

Anticancer Activity Assessment Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. interchim.fr [interchim.fr]

- 5. novusbio.com [novusbio.com]

- 6. preprints.org [preprints.org]

- 7. Bafilomycin A1 inhibits SARS-CoV-2 infection in a human lung xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory effect of bafilomycin A1, a specific inhibitor of vacuolar-type proton pump, on the growth of influenza A and B viruses in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Purification of active human vacuolar H+-ATPase in native lipid-containing nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

- 12. The H+-ATPase (V-ATPase): from proton pump to signaling complex in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bafilomycin induces the p21-mediated growth inhibition of cancer cells under hypoxic conditions by expressing hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Bafilomycin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bafilomycin D, a member of the plecomacrolide family of antibiotics isolated from Streptomyces species, is a potent and selective inhibitor of vacuolar-type H+-ATPases (V-ATPases). This guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its primary target, its profound effects on fundamental cellular processes such as autophagy and apoptosis, and its influence on key signaling pathways. This document is intended to serve as a technical resource, providing detailed experimental methodologies and quantitative data to facilitate further research and drug development efforts centered on V-ATPase inhibition.

Core Mechanism: Inhibition of Vacuolar H+-ATPase

The primary molecular target of this compound is the vacuolar-type H+-ATPase (V-ATPase), a multi-subunit enzyme responsible for pumping protons across membranes. This action is crucial for the acidification of various intracellular organelles, including lysosomes, endosomes, and secretory vesicles.

This compound specifically binds to the c-subunit of the V0 transmembrane domain of the V-ATPase. This interaction physically obstructs the proton translocation channel, effectively halting the pumping of H+ ions. The consequences of V-ATPase inhibition are systemic within the cell, leading to a failure to maintain the acidic environment of lysosomes and other vesicles. This disruption of organellar pH is the foundational event that triggers the downstream cellular effects of this compound.

Quantitative Inhibition Data

The inhibitory potency of bafilomycins against V-ATPase is well-documented. While specific Ki values for this compound are less commonly reported than for its close analog Bafilomycin A1, their mechanisms are considered to be nearly identical.

| Compound | Target | Assay System | Ki | Reference |

| This compound | V-ATPase | N. crassa vacuolar membranes | 20 nM | --INVALID-LINK-- |

| Bafilomycin A1 | V-ATPase | Bovine chromaffin granules | 0.6 - 1.5 nM | --INVALID-LINK-- |

Note: Ki (inhibition constant) is a measure of the concentration of inhibitor required to produce half-maximum inhibition.

Cellular Consequences of V-ATPase Inhibition

The failure to acidify intracellular compartments due to this compound treatment leads to two major cellular outcomes: the inhibition of autophagy and the induction of apoptosis.

Inhibition of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins. A critical step in this pathway is the fusion of autophagosomes with lysosomes to form autolysosomes, where the acidic lysosomal hydrolases degrade the cargo.

This compound disrupts this process at a late stage. By neutralizing the lysosomal pH, it inactivates the pH-dependent lysosomal enzymes. Furthermore, evidence suggests that bafilomycins can also inhibit the physical fusion of autophagosomes with lysosomes.[1] This leads to an accumulation of autophagosomes within the cell, a hallmark of autophagy inhibition. This is often observed experimentally as an increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).

Induction of Apoptosis

By disrupting cellular homeostasis, this compound can trigger programmed cell death, or apoptosis. This can occur through both caspase-dependent and caspase-independent pathways. The induction of apoptosis is a key reason for the interest in bafilomycins as potential anti-cancer agents.

In some cell types, this compound treatment leads to the activation of caspases, the key executioner enzymes of apoptosis.[2] However, in other cellular contexts, particularly in pediatric B-cell acute lymphoblastic leukemia (B-ALL) cells, Bafilomycin A1 has been shown to induce a caspase-independent form of apoptosis.[1][3] This alternative pathway involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it mediates DNA fragmentation.[1][4]

Key Signaling Pathways Modulated by this compound

This compound's effects on autophagy and apoptosis are mediated through its influence on several critical signaling pathways.

mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and autophagy. Under nutrient-rich conditions, mTOR is active and suppresses autophagy. Conversely, under starvation or stress, mTOR is inhibited, leading to the induction of autophagy. Bafilomycin A1 has been shown to activate mTORC1 signaling, which contributes to its inhibitory effect on the early stages of autophagy.[5][6]

References

- 1. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Bafilomycin D: A Comprehensive Technical Guide for V-ATPase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Bafilomycin D, a potent and selective inhibitor of vacuolar-type H+-ATPases (V-ATPases). We will delve into its mechanism of action, quantitative inhibitory data, effects on cellular pathways, and detailed experimental protocols for its application in research.

Introduction: Understanding this compound

This compound is a macrolide antibiotic derived from various Streptomyces species.[1][2] It belongs to a family of compounds known for a wide range of biological activities, including antifungal, antitumor, and immunosuppressant properties.[1] In the context of cell biology research, this compound is primarily utilized as a highly specific and potent inhibitor of V-ATPases.[2][3]

V-ATPases are essential ATP-dependent proton pumps responsible for acidifying various intracellular compartments, such as lysosomes, endosomes, and the Golgi apparatus.[4][5] By disrupting the acidification of these organelles, this compound serves as an invaluable tool for investigating cellular processes that rely on pH homeostasis, including protein degradation, vesicle trafficking, autophagy, and apoptosis.[1][4]

Chemical and Physical Properties

This compound is a complex macrolide with a defined chemical structure. Its properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₅H₅₆O₈[2][6] |

| Molecular Weight | 604.8 g/mol [2][6] |

| CAS Number | 98813-13-9[2][6] |

| Appearance | Solid[2] |

| Purity | ≥98%[2][6] |

| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol[2][7] |

| Origin | Streptomyces sp.[2] |

Mechanism of Action: V-ATPase Inhibition

V-ATPases are multi-subunit enzyme complexes that couple the energy from ATP hydrolysis to pump protons (H+) across membranes. This action establishes the acidic environment required for the function of various organelles. The enzyme consists of two main domains: the V1 domain, which is responsible for ATP hydrolysis, and the V0 domain, which forms the proton-translocating channel within the membrane.

This compound exerts its inhibitory effect by selectively binding to the V0 transmembrane domain of the V-ATPase.[1][4] This binding event blocks the proton translocation channel, effectively halting the pumping of H+ ions.[4][8] The inhibition is non-competitive with respect to ATP, as this compound does not bind to the ATP-hydrolyzing V1 domain.[9] This specific interaction leads to a rapid increase in the intra-organellar pH, disrupting all pH-dependent processes.

Figure 1. Mechanism of V-ATPase inhibition by this compound.

Quantitative Data: Inhibitory Potency and Selectivity

This compound is a highly potent inhibitor of V-ATPases, exhibiting activity in the nanomolar range. Crucially, it shows significant selectivity for V-type ATPases over other classes, such as P-type ATPases (e.g., Na+/K+-ATPase), which are only affected at much higher, micromolar concentrations.[2][9] This selectivity is critical for its use as a specific research tool.

| Target Enzyme | Organism/Tissue | Inhibitory Value | Reference |

| V-ATPase | Neurospora crassa | IC₅₀ ≈ 2 nM | [3] |

| V-ATPase | N. crassa vacuolar membranes | Kᵢ = 20 nM | [2] |

| P-type ATPase | E. coli | Kᵢ = 20,000 nM (20 µM) | [2] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the maximal effect. Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor.

Biological Effects and Affected Signaling Pathways

By disrupting organellar acidification, this compound impacts several critical cellular pathways.

The most well-documented application of this compound is as an inhibitor of autophagy.[1] Autophagy is a catabolic process where cells degrade their own components within lysosomes to recycle nutrients and remove damaged organelles. The final step of this process involves the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded by acid-dependent hydrolases.

This compound blocks autophagy at this late stage. By neutralizing the lysosomal pH, it prevents the activation of lysosomal proteases and may also inhibit the physical fusion of the autophagosome with the lysosome.[1][10] This blockade leads to an accumulation of autophagosomes within the cell, an effect that is widely used to measure autophagic flux.[11]

Figure 2. this compound's point of inhibition in the autophagy pathway.

At higher concentrations (typically ≥ 6 nM in SH-SY5Y cells), this compound can induce apoptosis, or programmed cell death.[12] The mechanism is multifactorial and may involve the induction of a cellular stress response, increased reactive oxygen species (ROS), and activation of caspase-dependent pathways.[1][12]

-

Antiviral Properties: this compound has been shown to reduce viral genome copy numbers of H1N1 influenza A in infected cells.[2] This is often due to the reliance of many viruses on endosomal acidification for entry into the host cell.

-

Ionophore Activity: Bafilomycins can also act as ionophores, transporting potassium (K+) ions across biological membranes, which can lead to mitochondrial damage.[1]

Key Experimental Protocols

This protocol outlines a method to measure the H+ pumping activity of V-ATPase in isolated membrane vesicles and its inhibition by this compound. The assay typically measures the quenching of a pH-sensitive fluorescent dye (like Acridine Orange) as it accumulates inside the acidic vesicles.

-

Preparation of Microsomes/Vesicles: Isolate membrane vesicles rich in V-ATPase (e.g., from kidney microsomes or osteoclasts) through differential centrifugation and store them at -80°C.[5]

-

Assay Buffer Preparation: Prepare an assay buffer containing components such as 50 mM HEPES (pH 7.4), 6 mM MgSO₄, and inhibitors for other ATPases (e.g., 0.5 mM sodium orthovanadate for P-ATPases, 0.5 mM sodium azide for F-ATPases).[13]

-

Reaction Setup: In a fluorometer cuvette, add the prepared membrane vesicles and the fluorescent dye Acridine Orange to the assay buffer.

-

Initiation of Reaction: Start the reaction by adding ATP (e.g., 3 mM final concentration). The V-ATPase will begin pumping protons, causing the vesicles to acidify and quench the fluorescence of the Acridine Orange.

-

Inhibition Measurement: To test this compound, pre-incubate the membrane vesicles with varying concentrations of the inhibitor for a short period before adding ATP.

-

Data Analysis: Measure the initial rate of fluorescence quenching. Calculate the percent inhibition at each this compound concentration relative to a vehicle control (e.g., DMSO) and determine the IC₅₀ value.

This assay is crucial for determining whether an observed increase in autophagosome markers (like LC3-II) is due to increased autophagosome formation or a blockage in their degradation.[11]

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7) and allow them to adhere. Treat the cells with the experimental compound of interest (to induce or inhibit autophagy) in the presence and absence of this compound. A typical concentration for this compound is 10-100 nM.[2][14] A control group treated with only this compound should be included to measure basal autophagic flux.

-

Incubation Time: The co-incubation time with this compound is typically short (2-4 hours) to prevent secondary effects from prolonged lysosomal dysfunction.[14]

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Western Blotting:

-

Separate total protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against LC3. This antibody detects both LC3-I (cytosolic form) and LC3-II (lipid-conjugated, autophagosome-associated form).

-

Also probe for an autophagy substrate like p62/SQSTM1, which is degraded in autolysosomes. An accumulation of p62 indicates a block in autophagy.

-

Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensity for LC3-II. Autophagic flux is determined by comparing the amount of LC3-II in the absence versus the presence of this compound. A significant increase in LC3-II levels in the presence of this compound indicates an active autophagic flux.

Figure 3. Experimental workflow for an autophagic flux assay.

Conclusion

This compound is a powerful and highly selective inhibitor of V-ATPase, making it an indispensable tool in cellular and molecular biology. Its ability to potently disrupt the acidification of intracellular organelles allows researchers to probe the intricate functions of lysosomes and endosomes. Its primary application in blocking the final stages of autophagy has been instrumental in developing the autophagic flux assay, which remains the gold standard for accurately measuring autophagic activity. While its cytotoxicity at higher concentrations limits its therapeutic potential, this compound's specificity continues to provide critical insights into the fundamental cellular processes governed by pH homeostasis.

References

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. glpbio.com [glpbio.com]

- 4. scbt.com [scbt.com]

- 5. A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast vacuolar ATPase and lysosomal vacuolar ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. glpbio.com [glpbio.com]

- 8. m.youtube.com [m.youtube.com]

- 9. journals.biologists.com [journals.biologists.com]

- 10. One moment, please... [caltagmedsystems.co.uk]

- 11. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

- 12. Low-Dose Bafilomycin Attenuates Neuronal Cell Death Associated with Autophagy-Lysosome Pathway Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

The Core of Inhibition: A Technical Guide to the Bafilomycin D Binding Site on V-ATPase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bafilomycin D, a macrolide antibiotic, is a potent and specific inhibitor of the Vacuolar-type H+-ATPase (V-ATPase), a crucial proton pump involved in a myriad of cellular processes. Understanding the precise binding interaction of this compound with the V-ATPase is paramount for the development of novel therapeutics targeting this enzyme in diseases such as cancer and osteoporosis. This technical guide provides an in-depth analysis of the this compound binding site on the V-ATPase, presenting quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the inhibitory mechanism and associated cellular pathways.

The Bafilomycin Binding Pocket on V-ATPase

This compound, and the structurally similar Bafilomycin A1, bind to the membrane-embedded Vo domain of the V-ATPase, specifically at the interface of the c-subunits that form the proton-translocating c-ring.[1][2] Cryo-electron microscopy (cryo-EM) studies have revealed that one bafilomycin molecule engages with two adjacent c-subunits, effectively locking the c-ring and preventing its rotation, which is essential for proton translocation.[3][4][5] This direct obstruction of the enzyme's rotary mechanism is the basis of its potent inhibitory effect.[1][2]

The binding is primarily mediated by van der Waals interactions within a shallow, hydrophobic pocket on the surface of the c-ring.[2] Key residues in the c-subunit that are crucial for this interaction have been identified through mutagenesis studies. Mutations at these sites can confer resistance to bafilomycin, highlighting their importance in the binding event.[6][7] While the primary binding site is on the c-ring, evidence also suggests that the a-subunit of the Vo domain contributes to the binding of bafilomycin.[8][9]

Quantitative Binding and Inhibition Data

The affinity of bafilomycins for the V-ATPase is in the nanomolar range, making them highly potent inhibitors. The following tables summarize key quantitative data from various studies.

| Inhibitor | Enzyme Source | Assay Type | Parameter | Value | Reference |

| Bafilomycin A1 | Neurospora crassa (Wild-Type) | V-ATPase Activity | Half-maximal inhibition | 6.3 nM | [6] |

| Bafilomycin A1 | Neurospora crassa (Mutant Strains) | V-ATPase Activity | Half-maximal inhibition | 80-400 nM | [6] |

| Bafilomycin A1 | Bovine Brain V-ATPase | ATP-driven proton translocation | IC50 | ~0.18 nM | [5][10] |

| Bafilomycin | Yeast V-ATPase (Wild-Type) | ATPase Activity | Ki | 0.22 ± 0.03 nM | [8] |

| Bafilomycin | Yeast V-ATPase (E721K mutant) | ATPase Activity | Ki | 0.38 ± 0.03 nM | [8] |

| Bafilomycin | Yeast V-ATPase (L724A mutant) | ATPase Activity | Ki | 0.40 ± 0.02 nM | [8] |

| Bafilomycin | Yeast V-ATPase (N725F mutant) | ATPase Activity | Ki | 0.54 ± 0.06 nM | [8] |

Table 1: Inhibition Constants of Bafilomycin for V-ATPase.

| Mutation in vma-3 (c-subunit) | Organism | Effect | Reference |

| T32I | Neurospora crassa | Bafilomycin Resistance | [6] |

| F136L | Neurospora crassa | Bafilomycin Resistance | [6] |

| Y143H | Neurospora crassa | Bafilomycin Resistance | [6] |

| Y143N | Neurospora crassa | Bafilomycin Resistance | [6] |

Table 2: Mutations in the V-ATPase c-subunit Conferring Bafilomycin Resistance.

Experimental Protocols

The characterization of the bafilomycin binding site and its inhibitory effects relies on a combination of biochemical and structural biology techniques.

V-ATPase Activity and Inhibition Assay

This protocol is adapted from methods used to measure the proton translocation activity of V-ATPase and its inhibition by bafilomycin.[5]

Objective: To determine the concentration-dependent inhibition of V-ATPase proton pumping activity by Bafilomycin.

Materials:

-

Purified V-ATPase enzyme (e.g., from bovine brain)

-

Assay Buffer: 50 mM Tris-HCl pH 7.4, 3 mM MgCl2

-

ATP solution (100 mM, pH 7.0)

-

Valinomycin (1 mg/ml in ethanol)

-

Acridine Orange (1 mM stock)

-

This compound (or A1) stock solution in DMSO

-

Dual-wavelength spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a final concentration of 0.6 nM V-ATPase, and 10 µM Acridine Orange.

-

Add varying concentrations of Bafilomycin (e.g., 0.006 nM to 6 nM) to different cuvettes.[5][10] An equivalent volume of DMSO should be added to the control cuvette.

-

Incubate the mixtures for 5 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 1.3 mM and valinomycin to a final concentration of 1 µg/ml.[5]

-

Immediately monitor the change in absorbance at 492-540 nm (ΔA492-540) over time. The initial rate of absorbance change reflects the proton pumping activity.

-

Plot the initial rates against the logarithm of the bafilomycin concentration and fit the data to a dose-response curve to determine the IC50 value.

Site-Directed Mutagenesis and Resistance Assay

This protocol outlines the general steps for identifying residues involved in bafilomycin binding through mutagenesis.

Objective: To assess the impact of specific amino acid substitutions on bafilomycin sensitivity.

Materials:

-

Expression vector containing the gene for the V-ATPase subunit of interest (e.g., vma-3 for the c-subunit).

-

Site-directed mutagenesis kit.

-

Host organism for expression (e.g., Neurospora crassa or Saccharomyces cerevisiae).

-

Culture media with and without varying concentrations of bafilomycin.

-

Equipment for cell growth and measurement of growth inhibition or for purification of vacuolar membranes for in vitro activity assays.

Procedure:

-

Introduce desired mutations into the expression vector using a site-directed mutagenesis kit.

-

Transform the host organism with the mutated vector.

-

Select for transformed cells and verify the presence of the mutation by DNA sequencing.

-

In vivo assay: Grow the mutant and wild-type strains in media containing a range of bafilomycin concentrations. Monitor growth over time to determine the minimum inhibitory concentration (MIC) or the degree of resistance.

-

In vitro assay: Purify vacuolar membranes from both mutant and wild-type strains. Perform the V-ATPase activity and inhibition assay as described in section 2.1 to determine the half-maximal inhibitory concentration for bafilomycin.[6]

Cryo-Electron Microscopy (Cryo-EM) of V-ATPase-Bafilomycin Complex

This protocol provides a high-level overview of the steps involved in determining the structure of the V-ATPase in complex with bafilomycin.[3][5]

Objective: To visualize the binding of bafilomycin to the V-ATPase at near-atomic resolution.

Materials:

-

Highly purified and concentrated V-ATPase.

-

This compound (or A1).

-

Cryo-EM grid preparation and vitrification equipment (e.g., Vitrobot).

-

Transmission Electron Microscope (TEM) with a direct electron detector.

-

Image processing software (e.g., RELION, CryoSPARC).

Procedure:

-

Incubate the purified V-ATPase with an excess of bafilomycin to ensure saturation of the binding sites.

-

Apply a small volume of the complex to a cryo-EM grid.

-

Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane to vitrify the sample.

-

Collect a large dataset of images (micrographs) of the vitrified particles using the TEM.

-

Process the images to select individual particle projections, align them, and reconstruct a 3D map of the V-ATPase-bafilomycin complex.

-

Build an atomic model into the cryo-EM density map to identify the precise location and interactions of the bound bafilomycin molecule.

Visualizations

Mechanism of V-ATPase Inhibition by Bafilomycin

The following diagram illustrates the mechanism by which bafilomycin inhibits the V-ATPase.

Caption: this compound binds to the c-ring of the Vo domain, stalling its rotation and inhibiting proton translocation.

Cellular Processes and Signaling Pathways Affected by V-ATPase Inhibition

Inhibition of V-ATPase by bafilomycin has profound effects on various cellular processes and signaling pathways that are dependent on organellar acidification.

Caption: V-ATPase inhibition by this compound disrupts cellular homeostasis and key signaling pathways.

Conclusion

The binding site of this compound on the V-ATPase c-ring is a well-characterized target for potent and specific inhibition. The detailed structural and functional data available provide a solid foundation for the rational design of novel V-ATPase inhibitors with improved therapeutic profiles. The experimental protocols outlined in this guide serve as a starting point for researchers aiming to further investigate this critical enzyme and its inhibitors. The profound impact of V-ATPase inhibition on cellular processes underscores its significance as a therapeutic target in a range of human diseases.

References

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. rcsb.org [rcsb.org]

- 4. EMDB-22880: Cryo-EM structure of bafilomycin A1-bound intact V-ATPase from bo... - Yorodumi [pdbj.org]

- 5. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutations in subunit C of the vacuolar ATPase confer resistance to bafilomycin and identify a conserved antibiotic binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Subunit a of the yeast V-ATPase participates in binding of bafilomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Binding Site of the V-ATPase Inhibitor Apicularen Is in the Vicinity of Those for Bafilomycin and Archazolid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Bafilomycin D: A Deep Dive into its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bafilomycin D, a macrolide antibiotic produced by Streptomyces species, has garnered significant attention in the scientific community for its potent and specific biological activities.[1] As a member of the bafilomycin family, it shares a core mechanism of action with its well-studied analog, Bafilomycin A1, primarily acting as a specific inhibitor of vacuolar H+-ATPases (V-ATPases). This inhibition disrupts cellular pH homeostasis, leading to a cascade of downstream effects, most notably the inhibition of autophagy and the induction of apoptosis. These activities have positioned this compound as a valuable tool for studying fundamental cellular processes and as a potential therapeutic agent in various diseases, including cancer and viral infections. This technical guide provides an in-depth overview of the biological activities of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.

Mechanism of Action: V-ATPase Inhibition

The primary molecular target of this compound is the vacuolar H+-ATPase (V-ATPase), a multi-subunit enzyme responsible for pumping protons across membranes of various intracellular organelles, such as lysosomes, endosomes, and the Golgi apparatus.[2][3] By binding to the transmembrane V0 sector of the V-ATPase, this compound allosterically inhibits its proton-pumping activity.[3] This leads to a failure in acidifying the lumen of these organelles, disrupting their normal physiological functions.[2][4]

This compound exhibits high selectivity for V-ATPases over other ATPases, such as F-type and P-type ATPases, making it a specific tool for studying V-ATPase-dependent processes.[1]

Key Biological Activities

The inhibition of V-ATPase by this compound triggers a range of significant biological responses, including:

-

Inhibition of Autophagy: Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with lysosomes to form autolysosomes, where the engulfed material is degraded by acidic lysosomal hydrolases. This compound disrupts this process at a late stage by preventing the acidification of lysosomes, thereby inhibiting the degradation of autophagic cargo.[2][4][5] This leads to an accumulation of autophagosomes within the cell.[1] It has also been reported to block the fusion of autophagosomes with lysosomes.[2]

-

Induction of Apoptosis: this compound has been shown to induce programmed cell death, or apoptosis, in various cell types, particularly in cancer cells.[2][6] The pro-apoptotic effects are multifaceted and can involve the disruption of the mitochondrial electrochemical gradient, leading to the release of cytochrome c, a key initiator of the intrinsic apoptotic pathway.[2] In some cancer cell lines, this compound treatment leads to the cleavage of caspase-3 and PARP, hallmarks of caspase-dependent apoptosis.[7] In other contexts, it can induce caspase-independent apoptosis through the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[8]

-

Anti-tumor Activity: The upregulation of V-ATPase subunits is often observed in metastatic tumor cells, correlating with poor clinical outcomes.[2] By inhibiting V-ATPase, this compound demonstrates anti-proliferative effects against various cancer cell lines.[2][9] This anti-tumor activity is often selective for cancer cells over normal cells.[2] The mechanism involves the induction of apoptosis and a cellular stress response.[2][9] Furthermore, under hypoxic conditions, bafilomycins can up-regulate hypoxia-inducible factor-1alpha (HIF-1α), which contributes to their anticancer action by inducing p21-mediated cell cycle arrest.[9]

-

Antiviral Activity: this compound has demonstrated antiviral properties against certain viruses, including the H1N1 influenza A virus, by reducing viral genome copy numbers.[1] This is likely due to the critical role of endosomal acidification in the entry and replication of many viruses.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and its close analog, Bafilomycin A1, for comparative purposes.

| Parameter | Organism/System | Value | Reference |

| V-ATPase Inhibition (Ki) | Neurospora crassa vacuolar membranes | 20 nM | [1] |

| P-type ATPase Inhibition (Ki) | E. coli | 20,000 nM | [1] |

Table 1: Inhibitory Constants (Ki) of this compound

| Cell Line | Assay | Concentration | Effect | Reference |

| MCF-7 | Autophagosome Accumulation | 10 - 1,000 nM | Induces autophagosome accumulation | [1] |

| Vero E6 (infected with H1N1) | Viral Genome Copy Number | Not specified | Reduction in viral genome copy numbers | [1] |

| Primary rat cortical neurons | LC3-II levels | 10 nM and 100 nM | Significant increase in LC3-II | [5] |

| Primary rat cortical neurons | Cell Viability | 100 nM (24h) | ~35% decrease in cell viability | [5] |

| Diffuse large B cell lymphoma (DLBCL) cells | Cell Proliferation | 5 nM (96h) | Significant inhibition | [7] |

| MG63 osteosarcoma cells | Apoptosis Induction | 1 µmol/l | Induction of apoptosis | [6] |

Table 2: Effective Concentrations of this compound and A1 in Cell-Based Assays

Experimental Protocols

Autophagic Flux Assay

This assay is used to measure the degradation of autophagic cargo and is essential for distinguishing between autophagy induction and blockage of the pathway.

Principle: The assay measures the accumulation of the autophagosome marker LC3-II in the presence and absence of a lysosomal inhibitor like this compound. An increase in LC3-II levels upon this compound treatment indicates active autophagic flux.[10][11]

Methodology:

-

Cell Culture: Plate cells at an appropriate density and culture overnight.

-

Treatment: Treat cells with the experimental compound(s) in the presence or absence of this compound (e.g., 50-200 nM) for a specified time (e.g., 2-12 hours).[10][12] A vehicle control (e.g., DMSO) should be included.[10]

-

Cell Lysis: Harvest cells and lyse them in an appropriate buffer.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against LC3 and a loading control (e.g., GAPDH).

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. The autophagic flux is determined by the difference in the LC3-II/LC3-I ratio (or LC3-II/loading control) between samples with and without this compound.

Apoptosis Assay by Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When cells undergo apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[13][14]

Methodology:

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.[7]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for the desired time period.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Signaling Pathways and Visualizations

This compound's effects are mediated through its impact on several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these relationships.

Caption: Core mechanism of this compound action.

Caption: Experimental workflow for Autophagic Flux Assay.

Caption: Apoptosis signaling pathways induced by this compound.

Conclusion and Future Directions

This compound is a powerful pharmacological agent with a well-defined mechanism of action centered on V-ATPase inhibition. Its ability to modulate fundamental cellular processes like autophagy and apoptosis makes it an invaluable research tool and a compound of interest for therapeutic development, particularly in oncology. Further research is warranted to fully elucidate the nuanced differences in the biological activities of this compound compared to other bafilomycins and to explore its therapeutic potential in a broader range of diseases. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers aiming to investigate and harness the biological activities of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Bafilomycin - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. invivogen.com [invivogen.com]

- 5. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. preprints.org [preprints.org]

- 8. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bafilomycin induces the p21-mediated growth inhibition of cancer cells under hypoxic conditions by expressing hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lysosomal flux assay [protocols.io]

- 11. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

- 12. researchgate.net [researchgate.net]

- 13. haematologica.org [haematologica.org]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Bafilomycin D: A Technical Guide to its Role in Inhibiting Proton Translocation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms and cellular consequences of Bafilomycin D-mediated inhibition of proton translocation. This compound, a macrolide antibiotic derived from Streptomyces species, is a potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases), making it an invaluable tool in cell biology research and a molecule of interest in drug development.[1][2][3] This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its study, and illustrates critical pathways and workflows.

The Target: Vacuolar-Type H+-ATPase (V-ATPase)

V-ATPases are ATP-dependent proton pumps essential for the acidification of intracellular organelles in all eukaryotic cells, including endosomes, lysosomes, and secretory vesicles.[4][5] This acidification is crucial for a multitude of cellular processes such as protein degradation, receptor recycling, endocytosis, and autophagy.[4]

The V-ATPase is a large, multi-subunit protein complex organized into two main domains:

-

The V1 Domain: A peripheral, cytoplasmic complex responsible for ATP hydrolysis.

-

The V0 Domain: An integral membrane complex that forms the proton-translocating pore.[4]

The energy released from ATP hydrolysis by the V1 domain drives the rotation of a central stalk, which in turn powers the V0 domain to pump protons across the membrane, creating a proton gradient.

Mechanism of Inhibition: Blocking the Proton Channel

This compound exerts its inhibitory effect by directly targeting the V0 domain of the V-ATPase. It binds with high affinity to the c-subunit within this transmembrane pore. This binding event physically obstructs the proton channel, effectively halting the translocation of protons across the organellar membrane.[6] This action is highly specific; for instance, this compound is a potent inhibitor of V-ATPases while being significantly less effective against P-type ATPases.[2] The immediate consequence is the dissipation of the proton gradient and an increase in the luminal pH of the targeted organelles.[6][7]

Cellular Consequences of Proton Translocation Inhibition

By neutralizing acidic organelles, this compound profoundly impacts several critical cellular pathways.

Inhibition of Autophagy

This compound is widely used as a late-stage autophagy inhibitor.[1][4] Autophagy is a catabolic process where cells degrade their own components within autophagosomes, which fuse with lysosomes to form autolysosomes. The degradative enzymes (hydrolases) within the lysosome are only active at a low pH. This compound's inhibition of V-ATPase prevents lysosomal acidification, thus inactivating these enzymes and halting the degradation of autophagosomal cargo.[1] Furthermore, some studies suggest this compound may also block the physical fusion between autophagosomes and lysosomes.[1] This leads to an accumulation of autophagosomes within the cell, a key indicator used in autophagic flux assays.

Disruption of Endocytosis and Receptor Trafficking

The proper acidification of endosomes is vital for the sorting of internalized cargo. For many receptor-ligand complexes, the low pH of the early endosome facilitates their dissociation. The receptor can then be recycled back to the plasma membrane while the ligand is trafficked for degradation in the lysosome. By preventing endosomal acidification, this compound can slow the rate of receptor recycling and externalization, disrupting normal cell signaling and homeostasis.[8][9]

Induction of Apoptosis and Anti-Proliferative Effects

In many cancer cell lines, prolonged inhibition of V-ATPase by bafilomycins induces a cellular stress response that can lead to growth arrest and apoptosis (programmed cell death).[10][11] This effect is multifactorial, stemming from the disruption of nutrient recycling via autophagy, altered cell signaling, and increased reactive oxygen species.[1] This has made V-ATPase inhibitors like this compound subjects of interest for anticancer research.[10]

Quantitative Data on this compound Inhibition

The specificity and potency of this compound are best illustrated by quantitative inhibitory data. It exhibits high affinity for V-ATPases with inhibitory constants (Ki) in the nanomolar range, while its affinity for other ATPases is several orders of magnitude lower.

| Enzyme | Organism/Source | Inhibitory Constant (Ki) | Reference |

| V-ATPase | N. crassa vacuolar membranes | 20 nM | [2] |

| P-type ATPase | E. coli | 20,000 nM (20 µM) | [2] |

Key Experimental Protocols

Protocol: Measurement of Lysosomal pH using Acridine Orange

Objective: To visually demonstrate the effect of this compound on the acidification of lysosomal compartments. Acridine orange is a fluorescent dye that accumulates in acidic compartments and emits red fluorescence, while it remains in the cytoplasm and emits green fluorescence at neutral pH.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa or MCF-7) on glass coverslips in a 24-well plate and culture to 60-70% confluency.

-

Treatment: Treat cells with this compound (e.g., 100 nM) or vehicle (DMSO) for a specified time (e.g., 2 hours) in complete culture medium.

-

Staining: Remove the medium and wash cells once with phosphate-buffered saline (PBS). Add pre-warmed medium containing 1 µg/mL Acridine Orange and incubate for 15 minutes at 37°C.

-

Washing: Remove the staining solution and wash the cells twice with PBS.

-

Imaging: Immediately mount the coverslips on glass slides with a drop of PBS. Visualize the cells using a fluorescence microscope with appropriate filters for green (FITC channel) and red (TRITC channel) fluorescence.

-

Analysis: In control (vehicle-treated) cells, distinct red fluorescent puncta representing acidic lysosomes will be visible. In this compound-treated cells, this red fluorescence will be significantly diminished or absent, with a corresponding increase in diffuse green cytoplasmic fluorescence, indicating a loss of lysosomal acidity.[7]

Protocol: Autophagic Flux Assay by Western Blotting for LC3-II

Objective: To measure the rate of autophagy (autophagic flux) by assessing the accumulation of the autophagosome-associated protein LC3-II in the presence and absence of this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells in 6-well plates. Treat cells under basal or autophagy-inducing conditions (e.g., starvation in EBSS medium) with either vehicle (DMSO) or this compound (e.g., 100 nM) for a defined period (e.g., 2-4 hours).[12]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel (e.g., 12-15%).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against LC3B overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Two bands will be visible for LC3: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). Autophagic flux is determined by comparing the amount of LC3-II in the absence versus the presence of this compound. A significant increase in the LC3-II level in the presence of this compound indicates an active autophagic flux, as the degradation of LC3-II is blocked.[13][14]

References

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Bafilomycins produced by an endophytic actinomycete Streptomyces sp. YIM56209 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Bafilomycin A1, a specific inhibitor of vacuolar-type H(+)-ATPase, inhibits acidification and protein degradation in lysosomes of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endosome acidification and receptor trafficking: bafilomycin A1 slows receptor externalization by a mechanism involving the receptor's internalization motif - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vivo.weill.cornell.edu [vivo.weill.cornell.edu]

- 10. Bafilomycin induces the p21-mediated growth inhibition of cancer cells under hypoxic conditions by expressing hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mode of Cell Death Induction by Pharmacological Vacuolar H+-ATPase (V-ATPase) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Autophagy is involved in regulating the immune response of dendritic cells to influenza A (H1N1) pdm09 infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Research on Bafilomycin D and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bafilomycins are a class of macrolide antibiotics first isolated from Streptomyces griseus.[1] These compounds, particularly Bafilomycin D and its analogs, have garnered significant interest in the scientific community due to their potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases). V-ATPases are ATP-dependent proton pumps crucial for the acidification of various intracellular organelles, including lysosomes, endosomes, and vacuoles. This guide provides a comprehensive overview of the early research on this compound and its analogs, focusing on their mechanism of action, quantitative biological data, key experimental protocols, and their impact on cellular signaling pathways.

Core Mechanism of Action: V-ATPase Inhibition

The primary molecular target of bafilomycins is the V-ATPase.[2] Specifically, they bind to the V0 subunit of the V-ATPase complex, which is the transmembrane proton-translocating domain. This binding event physically obstructs the proton channel, thereby inhibiting the pump's activity. The consequence of V-ATPase inhibition is a disruption of the proton gradient across organellar membranes, leading to an increase in the luminal pH of acidic vesicles. This fundamental action has pleiotropic effects on cellular processes that are dependent on acidic environments, such as protein degradation, receptor recycling, and autophagy.

Quantitative Biological Data

The following tables summarize the quantitative data from early studies on this compound and its analogs, focusing on their V-ATPase inhibitory activity and cytotoxicity against various cell lines.

Table 1: V-ATPase Inhibitory Activity of Bafilomycin Analogs

| Compound | Target | IC50 (nM) | Source Organism of V-ATPase | Reference |

| Bafilomycin A1 | V-ATPase | 0.6 - 1.5 | Bovine chromaffin granules | [3] |

| This compound | V-ATPase | ~10 | Neurospora crassa | [4] |

| Concanamycin A | V-ATPase | <1 | Neurospora crassa | [4] |

Note: IC50 values can vary depending on the specific assay conditions and the source of the V-ATPase.

Table 2: Cytotoxicity of this compound and its Analogs

| Compound | Cell Line | IC50 (µM) | Assay | Reference |

| This compound | A-549 (Human Lung Adenocarcinoma) | 0.01-0.1 | Not Specified | [5] |

| This compound | HT-29 (Human Colorectal Adenocarcinoma) | 0.01-0.1 | Not Specified | [5] |

| 9-hydroxythis compound | A-549 (Human Lung Adenocarcinoma) | >10 | Not Specified | [5] |

| 9-hydroxythis compound | HT-29 (Human Colorectal Adenocarcinoma) | >10 | Not Specified | [5] |

| 29-hydroxythis compound | A-549 (Human Lung Adenocarcinoma) | >10 | Not Specified | [5] |

| 29-hydroxythis compound | HT-29 (Human Colorectal Adenocarcinoma) | >10 | Not Specified | [5] |

| Bafilomycin A1 | Pediatric B-ALL Cells | ~0.001 (1 nM) | MTT Assay |

Key Experimental Protocols

Detailed methodologies for key experiments cited in early bafilomycin research are provided below.

Protocol 1: V-ATPase Activity Assay

This protocol is adapted from methods used to assess the inhibitory effect of bafilomycins on V-ATPase activity.[5][6]

Objective: To measure the ATP hydrolysis activity of V-ATPase in the presence and absence of bafilomycin analogs.

Materials:

-

Isolated V-ATPase enzyme preparation

-

Assay Buffer: 50 mM Tris-MES, pH 7.0, 30 mM KCl, 3 mM MgCl2

-

[γ-32P]ATP (radiolabeled ATP)

-

This compound or analog solution (in DMSO or ethanol)

-

Phosphatidylserine

-

Perchloric acid (1.25 N)

-

Scintillation counter and vials

Procedure:

-

Incubate the V-ATPase preparation (e.g., 5 μl at 10 nM) with phosphatidylserine (e.g., 4 μl at 26 μM) for 2 minutes at room temperature to activate the enzyme.[5]

-

Prepare reaction mixtures in a total volume of 200 μl containing the assay buffer.[5]

-

Add the bafilomycin analog at various concentrations to the reaction mixtures. Use the vehicle (DMSO or ethanol) as a control.

-

Initiate the reaction by adding the activated V-ATPase and [γ-32P]ATP (to a final concentration of 3 mM).[5]

-

Incubate the reaction mixture for 10 minutes at 37°C.[5]

-

Terminate the reaction by adding 1.0 ml of 1.25 N perchloric acid.[5]

-

Extract the released inorganic phosphate (32Pi) and measure the radioactivity using a scintillation counter.[5]

-

Calculate the specific activity as μmol of Pi released per minute per mg of protein and determine the IC50 value of the bafilomycin analog.

Protocol 2: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and is frequently used to determine the cytotoxic effects of compounds like bafilomycins.[2][7][8]

Objective: To determine the concentration of a bafilomycin analog that inhibits the growth of a cell population by 50% (IC50).

Materials:

-

Cell line of interest (e.g., A-549, HT-29)

-

Complete cell culture medium

-

96-well plates

-

This compound or analog solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the bafilomycin analog for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][8]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[2]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: Measurement of Autophagic Flux by LC3-II Western Blot

Bafilomycins are widely used to study autophagy by inhibiting the final step of autophagosome-lysosome fusion. This protocol allows for the measurement of autophagic flux.[1][9][10]

Objective: To assess the rate of autophagy by measuring the accumulation of LC3-II in the presence of a bafilomycin.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Bafilomycin A1 or D

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibody against LC3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat one set of cells with the experimental condition (e.g., starvation) and another set with the experimental condition plus a bafilomycin (e.g., 100 nM Bafilomycin A1) for a defined period (e.g., 4 hours). Include untreated and bafilomycin-only controls.[1]

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with the primary antibody against LC3, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensity for LC3-II (the lower, faster-migrating band). Autophagic flux is determined by the difference in LC3-II levels between samples with and without bafilomycin treatment. An increase in LC3-II upon bafilomycin treatment indicates active autophagic flux.[1]

Signaling Pathways and Experimental Workflows

This compound and its analogs, through their inhibition of V-ATPase, modulate several critical signaling pathways. The following diagrams, created using the DOT language, illustrate these relationships and a typical experimental workflow.

Caption: Signaling pathways affected by this compound.

Caption: A typical experimental workflow for studying this compound.

Conclusion

Early research into this compound and its analogs has firmly established their role as potent and specific inhibitors of V-ATPase. This fundamental mechanism of action translates into significant effects on crucial cellular processes, including autophagy and apoptosis, making these compounds invaluable tools for cell biology research. The quantitative data on their inhibitory and cytotoxic activities provide a basis for structure-activity relationship studies and further drug development. The detailed experimental protocols outlined in this guide serve as a practical resource for researchers investigating the multifaceted biological effects of this important class of natural products. The continued exploration of bafilomycins and their derivatives holds promise for a deeper understanding of cellular homeostasis and the development of novel therapeutic strategies.

References

- 1. Autophagic flux analysis [protocols.io]

- 2. broadpharm.com [broadpharm.com]

- 3. rndsystems.com [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. V-ATPase activity assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. evandrofanglab.com [evandrofanglab.com]

- 10. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

Bafilomycin D: A Comprehensive Technical Guide to its Effects on Intracellular pH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bafilomycin D, a member of the plecomacrolide antibiotic family, is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). This enzyme's critical role in proton translocation across membranes of various intracellular organelles makes this compound a powerful tool for investigating cellular processes dependent on pH homeostasis. This technical guide provides an in-depth analysis of this compound's effect on intracellular pH (pHi), presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in diverse fields, including cell biology, oncology, and neurobiology.

Introduction

Intracellular pH is a tightly regulated parameter crucial for a multitude of cellular functions, including enzyme activity, protein sorting, receptor-mediated endocytosis, and autophagy. The vacuolar H+-ATPase (V-ATPase) is a key player in maintaining the acidic environment of various organelles, such as lysosomes and endosomes, by actively pumping protons into their lumen. Bafilomycins, including this compound, are specific inhibitors of V-ATPase, making them invaluable for studying the physiological consequences of disrupting intracellular pH gradients. By binding to the V-ATPase complex, this compound prevents proton translocation, leading to a cascade of effects on intracellular pH in different compartments.[1][2][3] This guide will delve into the specific effects of this compound on both organellar and cytosolic pH, providing a detailed overview of its mechanism of action and the experimental approaches used to study these changes.

Mechanism of Action: V-ATPase Inhibition

This compound exerts its effects by directly targeting the V-ATPase, a multi-subunit protein complex responsible for ATP-dependent proton transport. The V-ATPase is composed of two main domains: the peripheral V1 domain, which contains the ATP hydrolytic sites, and the integral membrane V0 domain, which forms the proton pore.[2] this compound specifically binds to the V0 subunit, obstructing the proton translocation channel and thereby inhibiting the pump's activity.[1][4] This inhibition leads to a failure in acidifying intracellular compartments.

dot

Caption: Mechanism of V-ATPase inhibition by this compound.

Effects on Intracellular pH

The inhibition of V-ATPase by this compound has distinct consequences on the pH of different intracellular compartments.

Organellar pH: Alkalinization of Acidic Vesicles

The most direct and well-documented effect of this compound is the alkalinization of acidic organelles, such as lysosomes and endosomes. By halting proton influx, this compound causes the luminal pH of these compartments to rise towards neutrality. This disruption of the acidic environment has profound implications for cellular processes that rely on low pH, including the activity of lysosomal hydrolases and the dissociation of receptor-ligand complexes in endosomes.

Cytosolic pH: Potential for Acidification

In contrast to its effect on organelles, this compound can lead to a decrease in cytosolic pH (pHi) in some cell types.[5][6] This cytosolic acidification is thought to result from the continued metabolic production of protons and the inhibition of their sequestration into organelles. The presence of V-ATPases on the plasma membrane of certain cells also contributes to pHi regulation, and their inhibition by this compound can lead to a rapid decline in cytosolic pH.[5] However, it is important to note that the effect on cytosolic pH can be cell-type specific and dependent on the concentration of this compound used. Some studies have reported no significant change in intracellular pH at lower concentrations of the inhibitor.[7]

Quantitative Data on Bafilomycin-Induced pH Changes

The following tables summarize quantitative data from various studies on the effect of Bafilomycin on intracellular pH.

Table 1: Effect of Bafilomycin on Organellar pH

| Cell Type | Organelle | Bafilomycin Concentration | Incubation Time | Initial pH | Final pH | Fold Change/Absolute Change | Reference |

| NIH-3T3 cells | Endosomes/Lysosomes | 100 nM (Bafilomycin A1) | 15 min | 5.3 | 5.7 | +0.4 units | [8] |

| NIH-3T3 cells | Endosomes/Lysosomes | 100 nM (Bafilomycin A1) | 30 min | 5.3 | 6.1 | +0.8 units | [8] |

| NIH-3T3 cells | Endosomes/Lysosomes | 100 nM (Bafilomycin A1) | 60 min | 5.3 | 6.5 | +1.2 units | [8] |

Table 2: Effect of Bafilomycin on Cytosolic pH